Oleomorphocycline
Description
Oleomorphocycline is a structurally complex organic compound with the molecular formula C₆₁H₉₂N₄O₂₂ (derived from combining its two components: C₃₄H₅₉NO₁₃ and C₂₇H₃₃N₃O₉) and a molar mass of 1233.4 g/mol . Its IUPAC name, (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-N-(morpholin-4-ylmethyl)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide, highlights its intricate stereochemistry. Key structural features include:
- Multiple hydroxyl (-OH) and ketone (C=O) groups, common in bioactive molecules like antibiotics.
- A morpholin-4-ylmethyl substituent, which may enhance solubility or modulate pharmacokinetics.
This compound’s complexity necessitates advanced characterization techniques, such as ¹³C-NMR, IR spectroscopy, and X-ray crystallography (as exemplified in studies on related compounds) .
Properties
CAS No. |
18353-77-0 |
|---|---|
Molecular Formula |
C62H94N4O21 |
Molecular Weight |
1231.441 |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-N-(morpholin-4-ylmethyl)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C35H61NO12.C27H33N3O9/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-26(37)13-5-4-6-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-7-9-39-10-8-30/h16-31,34,37-39H,12-15H2,1-11H3;4-6,14-15,20,31-32,35,37-38H,7-12H2,1-3H3,(H,28,36)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;14-,15-,20-,26+,27-/m00/s1 |
InChI Key |
ZGNWFSOVIDZVCK-RHEINJKJSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCOCC5)N(C)C)O |
Synonyms |
oleomorphocycline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Grouping and Functional Analogues
Using grouping/read-across principles (structural and metabolic similarity criteria), Oleomorphocycline can be compared to other heterocyclic and polyketide-derived compounds :
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Tetracene + morpholine | -OH, C=O, dimethylamino, morpholinyl | 1233.4 |
| Tetracycline | Naphthacene | -OH, C=O, dimethylamino | ~444.4 |
| Doxycycline | Naphthacene | -OH, C=O, dimethylamino, additional -CH₃ | ~462.5 |
| Erythromycin | Macrolide | -OH, ketone, amino sugar | ~733.9 |
Key Observations :
- Functional Groups: this compound shares hydroxyl, ketone, and dimethylamino groups with tetracyclines, which are critical for metal ion chelation (a mechanism in antibacterial activity) .
Physicochemical Properties
- Solubility : The morpholine substituent may increase water solubility compared to purely hydrocarbon-based antibiotics.
- Stability : Polyhydroxy structures are prone to oxidation, but the tetracene core’s conjugation could mitigate degradation .
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